molecular formula C25H24Cl2N6O2 B11028710 N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(4-chlorophenoxy)acetamide

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(4-chlorophenoxy)acetamide

Cat. No.: B11028710
M. Wt: 511.4 g/mol
InChI Key: JPHYZSWXXHGMGO-UHFFFAOYSA-N
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Description

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-[2-(4-CHLOROPHENOXY)ACETYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE is a complex organic compound featuring an indole moiety, a chlorophenoxy group, and a pyrimidinyl guanidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-[2-(4-CHLOROPHENOXY)ACETYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. The chlorophenoxy group is introduced via nucleophilic substitution reactions, while the pyrimidinyl guanidine structure is formed through condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-[2-(4-CHLOROPHENOXY)ACETYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlling the temperature, solvent choice, and reaction time to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while nucleophilic substitution of the chlorophenoxy group can introduce various functional groups.

Scientific Research Applications

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-[2-(4-CHLOROPHENOXY)ACETYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-[2-(4-CHLOROPHENOXY)ACETYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE involves its interaction with specific molecular targets and pathways. The indole moiety may interact with cellular receptors or enzymes, modulating their activity. The chlorophenoxy group and pyrimidinyl guanidine structure may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with potential pharmaceutical applications.

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: An indole derivative with antiviral activity.

Uniqueness

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-[2-(4-CHLOROPHENOXY)ACETYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H24Cl2N6O2

Molecular Weight

511.4 g/mol

IUPAC Name

N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C25H24Cl2N6O2/c1-15-11-16(2)31-25(30-15)33-24(32-23(34)14-35-20-6-3-18(26)4-7-20)28-10-9-17-13-29-22-8-5-19(27)12-21(17)22/h3-8,11-13,29H,9-10,14H2,1-2H3,(H2,28,30,31,32,33,34)

InChI Key

JPHYZSWXXHGMGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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